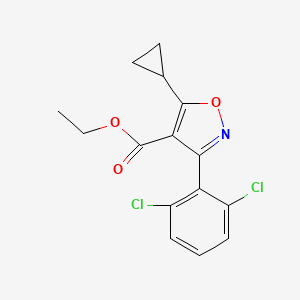

Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate

Description

Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate (CAS: 1020569-65-6) is a heterocyclic compound featuring a substituted isoxazole core. Its molecular formula is C₁₅H₁₃Cl₂NO₃, with a molecular weight of 326.17 g/mol . The structure comprises a 2,6-dichlorophenyl group at position 3, a cyclopropyl substituent at position 5, and an ethyl ester at position 4 of the isoxazole ring. This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in developing Farnesoid X Receptor (FXR) agonists for dyslipidemia treatment .

The 2,6-dichlorophenyl moiety is critical for enhancing lipophilicity and receptor binding affinity, while the cyclopropyl group contributes to metabolic stability by reducing oxidative degradation . The ethyl ester serves as a prodrug group, improving solubility and bioavailability during synthesis . Commercial suppliers like Accela and LEAPChem offer this compound for research, with prices starting at $595.00/g .

Properties

IUPAC Name |

ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3/c1-2-20-15(19)12-13(18-21-14(12)8-6-7-8)11-9(16)4-3-5-10(11)17/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBWCDNDUBMBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichlorobenzonitrile with cyclopropylacetylene in the presence of a base, followed by cyclization with ethyl chloroformate. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Biological Activities

Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate has been studied for its potential as a therapeutic agent due to its interaction with nuclear receptors, particularly the farnesoid X receptor (FXR). FXR is crucial in regulating bile acid homeostasis and has implications in treating liver diseases and metabolic disorders.

FXR Agonist Activity

Research indicates that compounds like this compound can act as FXR agonists. This activity is significant for:

- Liver Health : The compound has shown potential in treating conditions such as liver fibrosis and cholestatic liver diseases by modulating bile acid levels and improving liver function .

- Metabolic Disorders : FXR agonists are being explored for their role in managing Type II diabetes and obesity by influencing lipid metabolism and insulin sensitivity .

Case Study 1: Liver Fibrosis Treatment

A study investigated the effects of FXR agonists on liver fibrosis models. This compound was administered to mice with induced liver fibrosis. Results showed a significant reduction in fibrosis markers compared to control groups, suggesting its therapeutic potential in chronic liver diseases .

Case Study 2: Metabolic Syndrome Management

In another study focusing on metabolic syndrome, the compound was evaluated for its impact on lipid profiles and glucose metabolism. Mice treated with the compound exhibited improved insulin sensitivity and reduced triglyceride levels, indicating a beneficial effect on metabolic health .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| FXR Agonist | Modulates bile acid homeostasis | |

| Liver Fibrosis Treatment | Reduces fibrosis markers | |

| Metabolic Syndrome Impact | Improves insulin sensitivity |

Mechanism of Action

The mechanism of action of Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate

- CAS : 946426-88-6

- Molecular Weight : 312.15 g/mol

- Synthesis: Synthesized via triethylamine-mediated condensation in ethanol (58% yield), compared to the ethyl ester’s lithium aluminum hydride reduction (87% yield) .

- Application : Used as a precursor in FXR agonist development, similar to the ethyl variant .

Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate

- CAS : 400715-69-7

- Molecular Weight : 281.71 g/mol

- Key Difference : The 3-chlorophenyl substituent (vs. 2,6-dichlorophenyl) and oxazole-2-carboxylate positioning reduce steric hindrance, likely diminishing receptor affinity .

Substituent Variations

Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate

Ethyl 5-cyclopropyl-3-(2,6-dichloro-4-fluorophenyl)isoxazole-4-carboxylate

- Molecular Weight : 344.16 g/mol

Pharmacological Relevance

FXR Agonist Derivatives

The parent compound’s derivatives, such as 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid , demonstrate EC₅₀ values < 100 nM in FXR activation. The ethyl ester is critical for cellular permeability during synthesis, whereas the methyl analog is less efficient due to faster hydrolysis .

Comparative Data Table

Key Findings

Substituent Positioning: The 2,6-dichlorophenyl group optimizes halogen bonding for FXR binding, outperforming mono-chlorinated analogs .

Ester Choice : Ethyl esters exhibit superior stability over methyl variants in biological matrices, crucial for in vivo studies .

Synthetic Efficiency : Lithium aluminum hydride reduction achieves higher yields (87%) compared to triethylamine-mediated routes (58%) .

Biological Activity

Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly as a farnesoid X receptor (FXR) agonist. FXR plays a critical role in regulating bile acid synthesis, glucose metabolism, and lipid homeostasis, making it a target for therapeutic interventions in metabolic disorders, including nonalcoholic fatty liver disease (NAFLD) and liver fibrosis.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a cyclopropyl group and a dichlorophenyl moiety, which are essential for its biological activity.

This compound functions primarily as an FXR agonist. Upon binding to FXR, it activates the receptor, leading to the modulation of gene expression related to bile acid transport and metabolism. This action can help alleviate conditions associated with cholestasis and liver fibrosis.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent activation of FXR. For instance, in a luciferase reporter assay designed to measure FXR activity, compounds similar to this compound showed significant efficacy in activating FXR pathways .

In Vivo Studies

In vivo studies further support the potential of this compound. Research involving animal models has indicated that administration of the compound can lead to improved liver function markers and reduced liver fibrosis in models of cholestatic liver disease . The pharmacokinetic profile indicates favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy.

Case Studies

- Liver Fibrosis Model : In a study evaluating the effects of various FXR agonists on liver fibrosis induced by bile duct ligation in mice, this compound demonstrated significant reductions in fibrosis scores compared to controls. Histological analysis revealed decreased collagen deposition in treated animals .

- Metabolic Disorders : Another case study examined the impact of this compound on lipid metabolism. Mice treated with this compound exhibited lower triglyceride levels and improved insulin sensitivity compared to untreated groups. These findings suggest its potential role in managing metabolic syndrome .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

| Parameter | Value |

|---|---|

| C max (nM) | 1490 (1 mg/kg IV) |

| AUC (nM·h) | 9317 (1 mg/kg IV) |

| t 1/2 (h) | 2.6 (1 mg/kg IV) |

| V ss (L/kg) | 0.56 |

| Cl (mL/min/kg) | 3.8 |

| Bioavailability (F%) | <0.01 |

This table summarizes key pharmacokinetic parameters that indicate its absorption and elimination characteristics in vivo .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A key synthesis involves lithium aluminum hydride (LiAlH₄)-mediated reduction of ester intermediates. For example, a solution of the ester derivative is cooled to -12°C in 2-methyltetrahydrofuran, followed by dropwise LiAlH₄ addition and quenching with water/NaOH. Optimization includes precise temperature control (-10°C to -12°C) to minimize side reactions and purification via silica gel chromatography . Parallel routes may use cesium carbonate in DMF for nucleophilic substitutions, with extended reaction times (4 days) to ensure completion .

Q. How is this compound characterized structurally, and what analytical techniques validate its purity?

- Methodological Answer : X-ray crystallography (using SHELX programs for refinement) and LC-MS are critical. For example, LCMS-ESI+ confirms molecular weight ([M+H]+ observed at 302.51 vs. calculated 302.01) . ¹H-NMR and 13C-NMR resolve substituent patterns (e.g., cyclopropyl, dichlorophenyl), while elemental analysis validates stoichiometry. Purity is assessed via HPLC with >95% threshold .

Q. What primary biological targets or pathways are associated with this compound?

- Methodological Answer : The compound acts as a core scaffold for FXR (farnesoid X receptor) agonists. In vitro assays (e.g., luciferase reporter gene assays) measure FXR activation, with EC₅₀ values compared to reference agonists like obeticholic acid. Derivatives show EC₅₀ ranges of 10–100 nM, confirming potency . Target specificity is tested against related nuclear receptors (e.g., TGR5, LXR) to rule off-target effects .

Advanced Research Questions

Q. How do structural modifications of the isoxazole core influence FXR agonist activity and selectivity?

- Methodological Answer : SAR studies reveal that:

- The 2,6-dichlorophenyl group at position 3 is critical for FXR binding; replacing chlorine with fluorine reduces potency by ~50% .

- Cyclopropyl at position 5 enhances metabolic stability compared to methyl or ethyl groups .

- Methoxy-piperidine extensions at position 4 improve solubility without compromising activity (e.g., 6-(4-{[...]methoxy}piperidin-1-yl) derivatives show logP reduction from 5.2 to 4.1) .

- Computational docking (e.g., Glide SP) identifies hydrophobic interactions with FXR’s ligand-binding domain .

Q. What computational strategies are employed to design novel derivatives with improved pharmacokinetic profiles?

- Methodological Answer : Machine learning models (e.g., random forest classifiers) predict ADME properties using descriptors like topological polar surface area (TPSA) and logP. For instance, derivatives with TPSA >80 Ų show enhanced aqueous solubility. Molecular dynamics simulations (AMBER force fields) assess binding stability, prioritizing compounds with >90% pose retention over 100 ns .

Q. How can contradictions in biological activity data (e.g., dual FXR/TGR5 agonism vs. selectivity) be resolved experimentally?

- Methodological Answer : Use orthogonal assays:

- FXR specificity : Gene knockout (FXR⁻/⁻) models or competitive binding assays with radiolabeled ligands (e.g., ³H-CDCA).

- TGR5 cross-reactivity : cAMP accumulation assays in HEK293-TGR5 cells. For example, cilofexor (a derivative) shows FXR EC₅₀ = 12 nM but TGR5 EC₅₀ >10 µM, confirming selectivity .

- Co-crystallization (e.g., PDB 4QE6) validates binding modes and excludes off-target interactions .

Q. What crystallographic techniques are used to resolve the compound’s conformation in complex with FXR?

- Methodological Answer : High-resolution X-ray diffraction (≤1.8 Å) with SHELXL refinement identifies key interactions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.